Dimethylphosphoramidic dichloride

Description

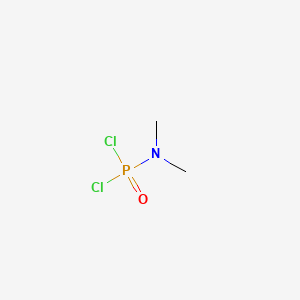

Structure

3D Structure

Properties

IUPAC Name |

N-dichlorophosphoryl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHXBEVSSILHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2NOP | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074801 | |

| Record name | Dimethylamidophosphoric dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

677-43-0 | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminophosphoryl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylamidophosphoric dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOPHOSPHORYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG32RK7L5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the chemical properties of dimethylphosphoramidic dichloride. The following data has been compiled to assist in research and development activities.

Chemical Identity and Properties

This compound, also known as N,N-dimethylphosphoramidic dichloride, is a chemical compound with the CAS number 677-43-0.[1][2][3] It is recognized for its use in chemical synthesis.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C2H6Cl2NOP[1][2][3] |

| Molecular Weight | 161.95 g/mol [1][2][3] |

| Linear Formula | (CH3)2NP(O)Cl2 |

Note on Experimental Protocols and Visualizations:

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as Graphviz diagrams. The information provided is based on publicly available chemical data. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature and established laboratory safety protocols.

References

The Genesis of a Versatile Reagent: A Technical Guide to the History and First Synthesis of Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and seminal synthesis of Dimethylphosphoramidic dichloride, a compound of significant interest in organic synthesis and as a precursor in various chemical industries. This document details the initial preparation of this versatile reagent, presents its key physicochemical properties, and offers a modern, representative experimental protocol.

Historical Context and Discovery

The first synthesis of this compound ((CH₃)₂NPOCl₂) is credited to the German chemist Ernst Ratzlaff.[1] Working under the supervision of Professor August Michaelis at the University of Rostock, Ratzlaff described the preparation of this compound in his 1901 doctoral dissertation, "Über die Einwirkung primärer und sekundärer Amine auf Phosphoroxychlorid und Äthoxylphosphoroxychlorid" (On the effect of primary and secondary amines on phosphorus oxychloride and ethoxyphosphoryl chloride).[1][2] This pioneering work laid the foundation for the broader study of phosphoramidates, a class of compounds that would later find diverse applications.

At the time of its initial synthesis, the full scope of this compound's utility was not yet realized. It is now known to be a crucial intermediate in the production of various organic compounds, including phosphoramidates and, notably, as a precursor in the synthesis of the nerve agent Tabun.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₆Cl₂NOP |

| Molecular Weight | 161.95 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.362 g/mL at 20 °C |

| Boiling Point | 77-79 °C at 11 mmHg |

| Refractive Index | n20/D 1.464 |

| Solubility | Miscible with dimethoxyethane |

| CAS Number | 677-43-0 |

Note: Data compiled from multiple sources.

The First Synthesis: Reaction Pathway

The seminal synthesis of this compound by Ratzlaff involved the reaction of a secondary amine, dimethylamine (B145610) (or its hydrochloride salt), with phosphorus oxychloride (POCl₃). This reaction is a nucleophilic substitution at the phosphorus center, where the nitrogen of the dimethylamine attacks the electrophilic phosphorus atom of the phosphorus oxychloride, leading to the displacement of a chloride ion. The overall reaction is as follows:

Experimental Protocols

Representative Modern Synthesis of this compound

This protocol describes the synthesis of N,N-dialkyl phosphoramidic dichlorides from a dialkylamine and phosphorus oxychloride, which is analogous to the first synthesis of the dimethyl derivative.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Anhydrous benzene (B151609) (or other suitable inert solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser (protected by a drying tube), a dropping funnel, and a magnetic stirrer. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with dimethylamine hydrochloride and anhydrous benzene. The mixture is stirred to form a slurry.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is dissolved in anhydrous benzene and placed in the dropping funnel. The solution is added dropwise to the stirred slurry of dimethylamine hydrochloride over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours to ensure the reaction goes to completion. The reaction produces hydrogen chloride gas, which is vented through the drying tube.

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature.

-

The precipitated dimethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The filter cake is washed with small portions of anhydrous benzene.

-

The filtrate and washings are combined, and the solvent is removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Conclusion

The initial synthesis of this compound by Ernst Ratzlaff was a significant, albeit initially underappreciated, contribution to the field of organophosphorus chemistry. From its academic origins, this compound has evolved into a valuable reagent and intermediate in a variety of chemical syntheses. Understanding its history and the fundamental chemistry of its preparation provides valuable context for researchers and professionals working with this and related compounds. The methodologies, while refined over the past century, still rely on the foundational reaction of an amine with phosphorus oxychloride, a testament to the robustness of this early discovery.

References

- 1. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 2. Über die Einwirkung primärer und sekundärer Amine auf Phosphoroxychlorid und Äthoxylphosphoroxychlorid by Ernst Ratzlaff | Open Library [openlibrary.org]

- 3. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethylphosphoramidic Dichloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphoramidic dichloride (DMAP-Cl₂) is a reactive organophosphorus compound with significant applications in synthetic chemistry. As a key intermediate, it serves as a precursor for the synthesis of a variety of phosphoramidates, some of which exhibit biological activity, and is also utilized in the conversion of alcohols to alkyl chlorides. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information. The content is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective handling and utilization of this versatile reagent.

Introduction

This compound, also known as N,N-dimethylphosphoramidic dichloride, is a phosphoryl chloride derivative in which one chlorine atom has been replaced by a dimethylamino group. This substitution modulates the reactivity of the phosphorus center, making it a valuable reagent for the introduction of the dimethylaminophosphoryl moiety into organic molecules. Its utility is most pronounced in the synthesis of phosphoramidates and as a reagent in deoxyamination reactions. However, its reactivity also necessitates careful handling due to its corrosive and toxic nature. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and chemical transformations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It is a moisture-sensitive compound that reacts with water to produce corrosive hydrochloric acid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Cl₂NOP | [3] |

| Molecular Weight | 161.95 g/mol | [3] |

| CAS Number | 677-43-0 | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.362 g/mL at 20 °C | [4] |

| Boiling Point | 77-79 °C at 11 mmHg | [4] |

| Refractive Index | n20/D 1.464 | |

| Solubility | Miscible with dimethoxyethane | [3] |

| Reactivity with Water | Reacts to form hydrochloric acid | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.

-

¹H NMR: A single signal is expected for the six equivalent protons of the two methyl groups attached to the nitrogen atom.

-

¹³C NMR: A single signal is expected for the two equivalent carbon atoms of the methyl groups.[1]

-

³¹P NMR: The chemical shift is characteristic of a phosphoramidic dichloride. The typical range for similar P(V) compounds can vary, but for N,N-dimethyl-N',N''-diarylphosphoramides, the ³¹P signal appears around +8.25 ppm (relative to external 85% H₃PO₄).[5]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the P=O stretching vibration and the P-Cl bonds. A scanned copy of the IR spectrum is available in the Coblentz Society collection.[6]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphorus oxychloride with dimethylamine (B145610) hydrochloride.[2]

Reaction Scheme: POCl₃ + (CH₃)₂NH·HCl → (CH₃)₂NP(O)Cl₂ + 2HCl

Experimental Procedure: [2]

-

Apparatus Setup: A 750 mL glass reactor is equipped with a reflux condenser connected to an HCl absorber, a mechanical stirrer, and a thermometer.

-

Reaction Mixture: Phosphorus oxychloride (3.12 mol, 478.3 g, 285.6 mL) and dimethylamine hydrochloride (0.6 mol, 48.9 g) are placed in the reactor.

-

Reflux: The mixture is heated to reflux. The temperature will rise from approximately 90 °C to 105 °C. The reaction is maintained at reflux for 8.5 hours.

-

Workup: After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure (40 °C/200 mm Hg).

-

Purification: The crude product is purified by fractional distillation to yield N,N-dimethylamidophosphoric dichloride (boiling point 82 °C/15 mmHg). The reported yield is 55.3%.

Caption: Workflow for the synthesis of this compound.

Synthesis of N,N-Dimethyl-N',N''-diarylphosphoramides

This compound is a key reagent for the synthesis of phosphoramidates through reaction with primary or secondary amines.[5]

Reaction Scheme: (CH₃)₂NP(O)Cl₂ + 4 ArNH₂ → (CH₃)₂NP(O)(NHAr)₂ + 2 ArNH₂·HCl

Experimental Procedure (General): [5]

-

Reaction Setup: A solution of the aromatic amine (4.0 mmol) in a suitable solvent (e.g., benzene, 3.5 mL) is prepared.

-

Addition: The amine solution is added dropwise with stirring to a solution of this compound (1.0 mmol) in the same solvent (3.5 mL) at room temperature.

-

Reaction: The reaction mixture is stirred for 1 hour and then allowed to stand for 48 hours at room temperature to ensure complete reaction.

-

Workup: The precipitated amine hydrochloride is removed by filtration and washed with the solvent. The filtrate and washings are combined and the solvent is removed under vacuum.

-

Purification: The resulting solid is washed successively with carbon tetrachloride, dilute hydrochloric acid, and water until the washings are free of chloride ions. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropyl alcohol).

Caption: General workflow for the synthesis of phosphoramidates.

Hydrolysis of this compound

The hydrolysis of this compound is a facile reaction that produces N,N-(dimethyl)amidophosphoric acid.[2]

Reaction Scheme: (CH₃)₂NP(O)Cl₂ + 2 H₂O → (CH₃)₂NP(O)(OH)₂ + 2 HCl

Experimental Procedure: [2]

-

Reaction Setup: A solution of sodium hydroxide (B78521) (4.0 g, 0.1 mol) in 120 mL of a 1:1 water-acetone solution is prepared and stirred.

-

Addition: N,N-(dimethyl)amidophosphoric acid dichloride (4.05 g, 50 mmol) is added to the stirred solution.

-

Reaction: The mixture is stirred for 15 minutes.

-

Workup: The solvents are evaporated. The solid residue is dried in a desiccator over P₂O₅. The product, the disodium (B8443419) salt of N,N-(dimethyl)amidophosphoric acid, is separated from sodium chloride by washing the crude solid with methanol.

Safety and Handling

This compound is a corrosive, flammable, and neurotoxic compound.[7] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Reactivity with Water: Reacts with water to produce corrosive hydrochloric acid and acidic fumes.[2][8]

-

Toxicity: Neurotoxic if ingested or absorbed through the skin.[7] Organophosphorus compounds, in general, can act as inhibitors of acetylcholinesterase, leading to cholinergic crisis.

-

Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere.

Applications in Drug Development and Research

The primary application of this compound in a research and development context is as a versatile building block for the synthesis of more complex molecules.

-

Phosphoramidate Synthesis: It is a key precursor for the synthesis of a wide range of phosphoramidates.[5] Phosphoramidate moieties are present in various biologically active compounds and are used as phosphate (B84403) mimics in medicinal chemistry.

-

Deoxyamination of Alcohols: It can be used to convert primary alcohols to alkyl chlorides, which are important intermediates in organic synthesis.[3]

-

Chemical Weapons Precursor: It is important to note that this compound is a precursor to the nerve agent tabun.[7] Its synthesis and handling are subject to strict regulations in many countries.

Conclusion

This compound is a valuable and reactive chemical intermediate with important applications in organic synthesis, particularly in the preparation of phosphoramidates. This guide has provided a detailed overview of its physical and chemical properties, comprehensive experimental protocols for its synthesis and key reactions, and crucial safety information. A thorough understanding of these aspects is essential for its safe and effective use in research and development settings. Researchers and drug development professionals are encouraged to consult the cited literature and relevant safety data sheets prior to handling this compound.

References

- 1. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. lookchem.com [lookchem.com]

- 4. watson-int.com [watson-int.com]

- 5. asianpubs.org [asianpubs.org]

- 6. (Dimethylamino)phosphonic dichloride [webbook.nist.gov]

- 7. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 8. N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Dimethylphosphoramidic Dichloride: A Technical Guide to Structural Information and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphoramidic dichloride, with the chemical formula C₂H₆Cl₂NOP, is a key organophosphorus compound utilized in a variety of synthetic applications, including as a precursor for phosphoramidates and other organophosphorus derivatives.[1][2] A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity and for the rational design of novel molecules in pharmaceutical and agrochemical research. This technical guide provides a detailed overview of the available structural and spectroscopic data for this compound, alongside relevant experimental methodologies.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a dimethylamino group and two chlorine atoms.[3] While a definitive, recent experimental crystal structure or gas-phase electron diffraction study for this compound has not been identified in the reviewed literature, significant insights can be drawn from computational models and studies of closely related compounds.

A gas-phase electron diffraction study of the analogous compound, dimethylaminodichlorophosphine ((CH₃)₂NPCl₂), was conducted in 1966.[4] This study, and later computational re-evaluations, provide a basis for understanding the geometry around the phosphorus and nitrogen atoms.[4] For this compound, the phosphorus atom is expected to adopt a tetrahedral geometry.

Computed Structural Data

Publicly available computed data from sources such as PubChem provide theoretical bond lengths and angles.[3] It is important to note that these are predictions and have not been experimentally verified.

| Parameter | Value (Computed) |

| P=O Bond Length | ~1.45 Å |

| P-N Bond Length | ~1.66 Å |

| P-Cl Bond Length | ~2.03 Å |

| N-C Bond Length | ~1.47 Å |

| O=P-N Bond Angle | ~115° |

| O=P-Cl Bond Angle | ~113° |

| Cl-P-Cl Bond Angle | ~102° |

| Cl-P-N Bond Angle | ~106° |

| C-N-C Bond Angle | ~114° |

| C-N-P Bond Angle | ~123° |

Table 1: Computed geometric parameters for this compound. Data is illustrative and based on computational models.[3]

Spectroscopic Properties

Spectroscopic techniques are fundamental to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ³¹P NMR are critical for confirming the identity and purity of this compound. In the ¹H NMR spectrum, a single resonance is expected for the two equivalent methyl groups. The ³¹P NMR spectrum will show a single resonance at a chemical shift characteristic of a phosphoramidic dichloride. While specific spectral data for the pure compound is not detailed in the primary literature reviewed, studies on the synthesis of its derivatives routinely use NMR for characterization.[5][6]

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound provides key information about its functional groups. A strong absorption band corresponding to the P=O stretching vibration is a prominent feature in the IR spectrum. Other characteristic bands include P-N, P-Cl, and C-H stretching and bending vibrations. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound.[7]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| P=O Stretch | 1250 - 1300 |

| P-N Stretch | 900 - 1000 |

| P-Cl Stretch (asym) | 500 - 600 |

| P-Cl Stretch (sym) | 450 - 550 |

| C-H Stretches (in CH₃) | 2800 - 3000 |

| CH₃ Deformations | 1400 - 1480 |

Table 2: Expected infrared absorption frequencies for key vibrational modes of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published as standalone procedures. However, the general methods can be inferred from studies where it is used as a reactant.

Synthesis

This compound is typically synthesized by the reaction of dimethylamine (B145610) or its hydrochloride salt with phosphorus oxychloride (POCl₃).[5]

General Procedure:

-

Phosphorus oxychloride is dissolved in an inert, dry solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath.

-

A solution of dimethylamine in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The resulting dimethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H) is used.

-

Data Acquisition: ¹H and ³¹P{¹H} (proton-decoupled) spectra are acquired. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[6]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas-Phase Electron Diffraction (GED):

-

Sample Introduction: The volatile liquid is introduced into a high-vacuum chamber where it is vaporized.

-

Electron Beam Interaction: A high-energy electron beam is passed through the gas-phase molecules.

-

Data Collection: The scattered electrons form a diffraction pattern on a detector, which is then analyzed to determine the molecular geometry.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the bonding and connectivity within the this compound molecule based on its known chemical formula and expected tetrahedral geometry.

Caption: Ball-and-stick model of this compound.

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. (Dimethylamino)phosphonic dichloride [webbook.nist.gov]

Spectroscopic Profile of Dimethylphosphoramidic Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Dimethylphosphoramidic dichloride ((CH₃)₂NPOCl₂), a key intermediate in organic synthesis and a compound of interest in various research fields. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | Not available | - | - | Expected to show a single resonance for the two equivalent methyl groups. |

| ¹³C | Data not available in detail | - | - | A single resonance is expected for the methyl carbons. |

| ³¹P | Not available | - | - | The chemical shift is influenced by the electronegativity of the substituents on the phosphorus atom. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum.[4]

Table 2: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2950 | C-H stretch (methyl) | Medium |

| ~1470 | C-H bend (methyl) | Medium |

| ~1280 | P=O stretch | Strong |

| ~990 | P-N stretch | Strong |

| ~550 | P-Cl stretch | Strong |

Note: The peak positions are approximate and based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Ion | Relative Abundance |

| 161/163/165 | [M]⁺ (Molecular ion) | Present |

| 126/128 | [M - Cl]⁺ | High |

| 91 | [M - 2Cl]⁺ | High |

| 44 | [(CH₃)₂N]⁺ | High |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are generalized methodologies based on standard laboratory practices for similar liquid organophosphorus compounds.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

Acquisition Parameters (³¹P NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm.

-

Number of Scans: 128-512, due to the lower gyromagnetic ratio of ³¹P.

-

Relaxation Delay: 2-10 seconds.

-

Referencing: External 85% H₃PO₄ is commonly used as a reference.[6]

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. For definitive structural elucidation and quality control, it is recommended to acquire and interpret full spectroscopic data under controlled experimental conditions.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Dimethylamino)phosphonic dichloride [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. Dimethylphosphoramidic dichloride is a hazardous chemical, and all handling should be conducted by qualified personnel using appropriate safety protocols and personal protective equipment. This guide is not a substitute for a comprehensive, site-specific safety assessment and adherence to all applicable regulatory requirements.

Introduction

This compound (CAS No. 677-43-0) is a highly reactive organophosphorus compound.[1][2][3][4][5][6] It serves as a crucial intermediate in organic synthesis, particularly in the preparation of phosphoramidates and as a reagent for the activation of carboxylic acids.[1][2] Notably, it is also a precursor in the synthesis of the nerve agent Tabun (GA), highlighting its potential toxicity and the need for stringent safety measures.[1][7] This guide provides a comprehensive overview of the known safety, handling, and toxicological information for this compound to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to yellowish liquid that is sensitive to moisture.[2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 677-43-0 | [1][6] |

| Molecular Formula | C₂H₆Cl₂NOP | [1][6] |

| Molecular Weight | 161.95 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 77-79 °C at 11 mmHg | |

| 90 °C at 21 Torr | [6] | |

| Density | 1.362 g/mL at 20 °C | |

| 1.3772 g/cm³ at 17 °C | [6] | |

| Refractive Index | n20/D 1.464 | |

| Storage Temperature | 2-8°C | |

| Reactivity | Reacts with water to form corrosive hydrochloric acid and acidic fumes.[5][8] Incompatible with strong oxidizing agents.[2] |

Toxicological Information

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphorus compounds act as irreversible inhibitors of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[9][11][12] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[13] This overstimulation can lead to a cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems.[9][11]

Signaling Pathway of Organophosphate Toxicity

The following diagram illustrates the general signaling pathway of toxicity for organophosphorus compounds.

Caption: General signaling pathway of organophosphate toxicity.

Signs and Symptoms of Exposure

Exposure to organophosphorus compounds like this compound can lead to a rapid onset of symptoms.[14] These can be categorized into mild, moderate, and severe, reflecting the extent of acetylcholinesterase inhibition.[14]

-

Mild Exposure: Blurred vision, pinpoint pupils, excessive salivation and tearing, runny nose, headache, nausea, and muscle weakness.[14]

-

Moderate Exposure: Severe pinpoint pupils, dizziness, disorientation, coughing, wheezing, difficulty breathing, excessive phlegm, muscle twitching, fatigue, severe vomiting and diarrhea, and involuntary urination and defecation.[14]

-

Severe Exposure: Confusion, agitation, convulsions, excessive bodily secretions, irregular heartbeat, respiratory depression or arrest, coma, and potentially death.[14]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to its high reactivity and presumed toxicity, all work with this compound must be conducted within a certified chemical fume hood or a glovebox to prevent inhalation of vapors and contact with moisture.[15][16]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this chemical.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., neoprene or nitrile). Consider double-gloving. | To prevent skin contact and absorption.[15][17] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes.[15][16] |

| Lab Coat | Flame-resistant lab coat. | To protect skin and clothing from splashes and potential fire.[15] |

| Respiratory Protection | Not typically required if handled in a fume hood or glovebox. For emergencies, a full-face respirator with an appropriate cartridge is necessary. | To prevent inhalation of corrosive and toxic vapors. |

| Footwear | Closed-toe shoes. | To protect feet from spills.[16] |

Experimental Workflow for Handling

The following diagram outlines a safe workflow for handling this compound.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18][19] |

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Spill response protocol for this compound.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and water.[2] The storage area should be designated for corrosive and reactive chemicals.

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health and safety risks due to its reactivity and high potential toxicity. A thorough understanding of its properties, adherence to strict safety protocols, and preparedness for emergencies are paramount for its safe use in a research and development setting. All personnel handling this substance must be adequately trained on the procedures outlined in this guide and in their institution's specific safety policies.

References

- 1. lookchem.com [lookchem.com]

- 2. Account Suspended [pragmetis.com]

- 3. parchem.com [parchem.com]

- 4. watson-int.com [watson-int.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 8. N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 11. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Organophosphate Poisoning: Symptoms, Treatment, and More [healthline.com]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. uh.edu [uh.edu]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphoramidic dichloride (CAS No. 677-43-0), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including phosphoramidates and other specialized chemical entities. Its utility in chemical synthesis is, however, intrinsically linked to its stability profile. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, ensuring its effective use and the safety of laboratory personnel. Due to its high reactivity, particularly with water, stringent adherence to proper handling and storage protocols is paramount.

Core Stability Characteristics

This compound is a moisture-sensitive liquid that readily undergoes hydrolysis. This reactivity is the primary determinant of its stability and dictates the necessary conditions for its storage and handling.

Hydrolysis and Decomposition

The principal pathway of degradation for this compound is its reaction with water. This hydrolysis reaction results in the formation of corrosive and hazardous byproducts, namely hydrochloric acid and dimethylphosphoramidic acid.[1][2] The reaction proceeds rapidly and is exothermic.

Decomposition Pathway:

The hydrolysis of this compound can be represented by the following chemical equation:

(CH₃)₂NPOCl₂ + 2H₂O → (CH₃)₂NPO(OH)₂ + 2HCl

This reaction underscores the critical need to protect the compound from atmospheric moisture and any aqueous environments.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound and ensure a safe laboratory environment, the following storage and handling procedures are essential.

Storage Conditions

Proper storage is crucial to prevent degradation and ensure the longevity of the compound. The recommended storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize decomposition and maintain stability. |

| Atmosphere | Inert atmosphere (e.g., nitrogen, argon) | To prevent contact with atmospheric moisture. |

| Container | Tightly sealed, dry glass container | To provide a barrier against moisture and prevent corrosion. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and dissipate any potential vapors. |

| Incompatible Materials | Water, strong oxidizing agents, alcohols, and bases | To prevent vigorous and potentially hazardous reactions. |

Handling Procedures

Due to its corrosive and reactive nature, strict handling protocols must be followed:

-

Moisture Exclusion: All handling should be performed under anhydrous conditions. This includes the use of dry glassware, syringes, and solvents. Operations should ideally be conducted in a glove box or under a stream of dry inert gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for operations with a higher risk of splashing.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Spill Management: In case of a spill, absorb the material with a dry, inert absorbent (e.g., sand, vermiculite). Do not use water. The contaminated absorbent should be collected in a sealed container for proper disposal.

Stability Assessment: Experimental Workflow

Methodology for Stability Assessment:

-

Sample Preparation: Under a dry, inert atmosphere (e.g., in a glovebox), aliquot pure this compound into several sealed vials.

-

Controlled Storage: Store the vials under a matrix of controlled conditions, varying parameters such as temperature and humidity.

-

Time-Point Analysis: At predetermined time intervals, remove a vial from each condition for analysis.

-

Purity Analysis: Quantify the purity of the this compound in each sample. Suitable analytical techniques include:

-

Gas Chromatography (GC): To separate and quantify the parent compound from its degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): To monitor the disappearance of the starting material and the appearance of hydrolysis products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This data can then be used to determine the rate of degradation and the compound's shelf-life under specific conditions.

Chemical Reactivity and Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this key chemical transformation.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Its inherent reactivity towards water necessitates stringent storage and handling protocols to maintain its chemical integrity and ensure the safety of personnel. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can effectively utilize this important chemical reagent while minimizing risks associated with its handling. A systematic approach to stability assessment, as described, can further enhance the understanding of its behavior under specific experimental conditions.

References

An In-depth Technical Guide to the Reactivity of the P-Cl Bond in Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphoramidic dichloride ((CH₃)₂NPOCl₂) is a highly reactive organophosphorus compound characterized by two labile phosphorus-chlorine (P-Cl) bonds. This reactivity makes it a versatile reagent in organic synthesis, particularly in the formation of phosphoramidates, esters, and other phosphorus-containing molecules of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the P-Cl bond in this compound, detailing its synthesis, key reactions, and the mechanisms that govern its chemical transformations. The information is presented with a focus on experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The phosphorus atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms and an oxygen atom. This electrophilicity is the driving force behind the reactivity of the P-Cl bonds, making them susceptible to nucleophilic attack. The dimethylamino group also influences the reactivity through electronic and steric effects. This guide will explore the nuances of these interactions through an examination of the compound's synthesis and its primary reactions: nucleophilic substitution and hydrolysis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂H₆Cl₂NOP | [1][2] |

| Molecular Weight | 161.95 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [3][4] |

| Boiling Point | 77-79 °C at 11 mmHg | [3][4] |

| Density | 1.362 g/mL at 20 °C | [3][4] |

| Refractive Index (n20/D) | 1.464 | [3] |

| CAS Number | 677-43-0 | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts | Reference |

| ³¹P NMR | Varies with solvent and reference | [5][6][7][8] |

| ¹H NMR | Data not readily available in literature | |

| ¹³C NMR | Data available in spectral databases | [1][9] |

| FTIR | Data available in spectral databases | [10][11] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases | [1][12] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with dimethylamine (B145610) or its hydrochloride salt.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Phosphorus Oxychloride and Dimethylamine Hydrochloride

Reactivity of the P-Cl Bond: Key Reactions

The two P-Cl bonds in this compound are the primary sites of reactivity, undergoing nucleophilic substitution with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This is the most important class of reactions for this compound, allowing for the introduction of various functional groups.

This compound reacts with alcohols in the presence of a base to form phosphoramidic esters.[3] The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center, leading to the displacement of a chloride ion. The second P-Cl bond can also be substituted, leading to the formation of phosphorodiamidic esters.

Caption: General workflow for the reaction with alcohols.

Experimental Protocol: General Procedure for Reaction with Alcohols

While specific, detailed protocols for the reaction of this compound with a range of alcohols are not extensively documented in single sources, a general procedure can be outlined based on similar reactions of phosphorus chlorides:[13]

-

To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or ³¹P NMR is recommended).

-

Upon completion, the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is washed with a weak acid (e.g., dilute HCl), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Quantitative Data (Illustrative):

| Alcohol Type | Product | Yield (%) | Notes | Reference |

| Primary (e.g., Ethanol) | (CH₃)₂NPO(OEt)Cl | High | Favorable reaction | General Knowledge |

| Secondary (e.g., Isopropanol) | (CH₃)₂NPO(OⁱPr)Cl | Moderate to High | Steric hindrance can reduce rate | General Knowledge |

| Tertiary (e.g., t-Butanol) | (CH₃)₂NPO(OᵗBu)Cl | Low to Moderate | Significant steric hindrance | [14][15][16] |

| Phenol | (CH₃)₂NPO(OPh)Cl | High | Favorable reaction | General Knowledge |

Similar to alcohols, primary and secondary amines react readily with this compound to displace one or both chlorine atoms, leading to the formation of phosphorodiamidic chlorides and, subsequently, phosphoric triamides.

Experimental Protocol: Synthesis of N,N-dimethyl-N',N''-diarylphosphoramides

A specific protocol for the reaction with aromatic amines has been reported:[17]

-

Aniline (B41778) (or a substituted aniline) (4.0 mmol) dissolved in benzene (B151609) (3.5 mL) is added dropwise with stirring to a solution of N,N-dimethylphosphoramido dichloride (1.0 mmol) in benzene (3.5 mL) at room temperature.

-

The reaction mixture is stirred for 1 hour and then allowed to stand for 48 hours at room temperature.

-

The resulting aniline hydrochloride is removed by filtration and washed with benzene.

-

The combined filtrate and washings are concentrated under vacuum.

-

The solid residue is washed successively with carbon tetrachloride, dilute hydrochloric acid, and water until the washings are chloride-free.

-

The product is recrystallized from ethanol (B145695) or isopropyl alcohol.

Quantitative Data: Synthesis of N,N-dimethyl-N',N''-diarylphosphoramides [17]

| Amine | Product | Yield (%) | ³¹P NMR (δ, ppm) |

| Aniline | Me₂NP(O)(NHPh)₂ | - | 9.8 |

| o-toluidine | Me₂NP(O)(NH-o-tolyl)₂ | - | 11.2 |

| m-toluidine | Me₂NP(O)(NH-m-tolyl)₂ | - | 9.6 |

| p-toluidine | Me₂NP(O)(NH-p-tolyl)₂ | - | 9.4 |

Note: The original source did not provide yield information.

The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) is expected to lead to the formation of P-C bonds. However, detailed experimental protocols and yield data for these specific reactions are not well-documented in the available literature. Based on the reactivity of similar phosphorus chlorides, the reaction would likely proceed via nucleophilic attack of the carbanion from the organometallic reagent on the phosphorus atom.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis. The P-Cl bonds are sequentially replaced by hydroxyl groups, ultimately yielding dimethylphosphoramidic acid and hydrochloric acid.[2]

Caption: Hydrolysis pathway of this compound.

Quantitative Data:

Applications in Synthesis

The reactivity of the P-Cl bond in this compound makes it a valuable reagent in several synthetic applications.

-

Synthesis of Phosphoramidates: As detailed above, this is a primary application, with the resulting phosphoramidates having potential biological activity.[17][21]

-

Activation of Carboxylic Acids: It can be used as an activating agent for carboxylic acids, facilitating the formation of esters and amides.[3]

-

Synthesis of β-Lactams: It has been employed in the synthesis of functionalized β-lactams through reaction with acetic acids and imines.[3]

Safety and Handling

This compound is a corrosive and toxic compound.[1][2] It is moisture-sensitive and reacts with water to produce corrosive hydrogen chloride gas.[1][2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is typically stored under an inert atmosphere.

Conclusion

The reactivity of the P-Cl bond in this compound is central to its utility as a synthetic reagent. The high electrophilicity of the phosphorus atom allows for efficient nucleophilic substitution by a variety of nucleophiles, providing access to a diverse range of organophosphorus compounds. A comprehensive understanding of its reactivity, guided by the experimental and quantitative data presented in this guide, is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry. Further research to quantify the kinetics of its reactions and expand the scope of its applications with detailed experimental protocols would be of significant value to the scientific community.

References

- 1. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethylphosphoramic dichloride = 98.0 AT 677-43-0 [sigmaaldrich.com]

- 4. 677-43-0 CAS MSDS (N,N-DIMETHYLPHOSPHORAMIDODICHLORIDATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. CN105949239A - Preparation method of dialkyl methylphosphonite - Google Patents [patents.google.com]

- 14. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. osti.gov [osti.gov]

- 19. The time required for water attack at the phosphorus atom of simple phosphodiesters and of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrolysis of dimethylamides of phosphoric acids | Semantic Scholar [semanticscholar.org]

- 21. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phosphoramidates using Dimethylphosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a versatile class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres of phosphates or as key components of prodrugs designed for enhanced cellular uptake and targeted delivery of therapeutic agents. Dimethylphosphoramidic dichloride (DMPADC) is a reactive and commercially available reagent that serves as a valuable precursor for the synthesis of a wide array of phosphoramidates. Its utility lies in its ability to react with various nucleophiles, such as amines and alcohols, to form the desired phosphoramidate (B1195095) linkage. This document provides detailed protocols and application notes for the synthesis of phosphoramidates using this compound, including quantitative data for various substrates and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes the yields of phosphoramidates synthesized from the reaction of this compound with a range of aromatic amines. The data is compiled from peer-reviewed literature and demonstrates the utility of this reagent with various substituted anilines.

| Nucleophile (Amine) | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Aniline (B41778) | N,N-dimethyl-N',N''-diphenylphosphoramide | Benzene (B151609) | 48 h | - | [1] |

| o-Toluidine | N,N-dimethyl-N',N''-di-o-tolylphosphoramide | Benzene | - | 42% | [1][2] |

| m-Toluidine | N,N-dimethyl-N',N''-di-m-tolylphosphoramide | Benzene | - | 68% | [1] |

| p-Toluidine | N,N-dimethyl-N',N''-di-p-tolylphosphoramide | Benzene | - | 72% | [1][2] |

Experimental Protocols

General Protocol for the Synthesis of N,N-Dimethyl-N',N''-diarylphosphoramides

This protocol is a generalized procedure for the synthesis of N,N-dimethyl-N',N''-diarylphosphoramides from the reaction of this compound with substituted anilines.

Materials:

-

This compound (DMPADC)

-

Substituted aniline (e.g., aniline, o-toluidine, m-toluidine, p-toluidine)

-

Anhydrous benzene

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

n-Decane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous benzene (3.5 mL).

-

Addition of Amine: In a separate flask, dissolve the substituted aniline (4.0 mmol) in anhydrous benzene (3.5 mL). Add this solution dropwise to the stirring solution of this compound at room temperature.

-

Reaction: Stir the reaction mixture for 1 hour at room temperature, then allow it to stand for 48 hours to ensure complete reaction.

-

Workup:

-

For the synthesis of N,N-dimethyl-N',N''-di-m-tolylphosphoramide, add distilled water (10.0 mL) to the reaction mixture to remove the hydrochloride salt of the excess amine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

For other derivatives, filter the reaction mixture to remove the precipitated amine hydrochloride.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system. For example, N,N-dimethyl-N',N''-di-o-tolylphosphoramide can be recrystallized from ethanol, while N,N-dimethyl-N',N''-di-m-tolylphosphoramide can be recrystallized from an ether-n-decane mixture.[1]

-

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Chemical Synthesis of Phosphoramidates

The following diagram illustrates the general reaction scheme for the synthesis of phosphoramidates from this compound with either an amine or an alcohol as the nucleophile.

Caption: General reaction scheme for phosphoramidate synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis, purification, and characterization of phosphoramidates.

Caption: General experimental workflow for phosphoramidate synthesis.

Biological Signaling Pathway: Inhibition of EGFR Signaling by a Phosphoramidate Pro-drug

Many phosphoramidates are designed as pro-drugs that can penetrate the cell membrane and then be intracellularly converted to an active inhibitor of a specific signaling pathway. The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, by a phosphoramidate pro-drug.[3][4][][6]

Caption: Inhibition of the EGFR signaling pathway by a phosphoramidate pro-drug.

References

Dimethylphosphoramidic Dichloride: A Versatile Reagent for Phosphorylation in Research and Drug Development

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Dimethylphosphoramidic dichloride ((CH₃)₂NP(O)Cl₂) is a highly reactive organophosphorus compound that serves as a versatile phosphorylating agent in organic synthesis. Its ability to readily react with nucleophiles such as alcohols, amines, and thiols makes it a valuable tool for the introduction of a dimethylphosphoramidate group into a wide range of molecules. This modification can be instrumental in modulating the biological activity, solubility, and stability of parent compounds, rendering it particularly useful in the fields of medicinal chemistry and drug development. Applications range from the synthesis of biologically active phosphoramidates to the preparation of prodrugs designed for enhanced cellular uptake and targeted delivery.

Key Applications:

-

Synthesis of Phosphoramidates: The primary application of this compound is the synthesis of phosphoramidates through reaction with primary and secondary amines. This reaction is fundamental in the preparation of various biologically active compounds.

-

Phosphorylation of Alcohols and Phenols: It can be employed to phosphorylate hydroxyl groups in alcohols and phenols, forming phosphoramidic esters. This is particularly relevant in the synthesis of prodrugs and modifying biomolecules.

-

Activation of Carboxylic Acids: this compound can act as an activating agent for carboxylic acids, facilitating the formation of amides and esters.

-

Synthesis of Antiviral and Anticancer Prodrugs: The phosphorodiamidate motif, accessible through reagents like this compound, is a promising strategy for creating prodrugs of nucleoside analogs used in antiviral and anticancer therapies. This approach can improve the bioavailability and cellular penetration of the active drug.

Physicochemical Properties and Handling:

This compound is a colorless to yellowish liquid that is highly sensitive to moisture. It is corrosive and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1] Due to its reactivity with water, anhydrous solvents and reaction conditions are crucial for successful phosphorylation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 677-43-0 |

| Molecular Formula | C₂H₆Cl₂NOP |

| Molecular Weight | 161.95 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 77-79 °C at 11 mmHg |

| Density | 1.362 g/mL at 20 °C |

| Refractive Index | n20/D 1.464 |

| Storage Temperature | 2-8°C |

| Moisture Sensitivity | High |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-Dimethyl-N',N''-diarylphosphoramides

This protocol describes the synthesis of phosphoramidates from the reaction of this compound with aromatic amines.[2]

Materials:

-

This compound

-

Appropriate aromatic amine (e.g., aniline (B41778), o-toluidine, m-toluidine, p-toluidine)

-

Anhydrous benzene (B151609)

-

Ethanol (B145695) or isopropanol (B130326) for recrystallization

Procedure:

-

Dissolve the aromatic amine (4.0 mmol) in anhydrous benzene (3.5 mL).

-

Add the solution of the aromatic amine dropwise with stirring to a solution of this compound (1.0 mmol) in anhydrous benzene (3.5 mL) at room temperature.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Allow the mixture to stand for 48 hours at room temperature to ensure the reaction goes to completion.

-

Remove the precipitated amine hydrochloride by filtration and wash it with benzene (2 x 2.0 mL).

-

Combine the filtrate and washings and remove the benzene under vacuum.

-

Wash the resulting solid successively with carbon tetrachloride, dilute hydrochloric acid, and finally with water until the washings are chloride-free.

-

Recrystallize the solid product from a minimum volume of ethanol or isopropanol.

Table 2: Synthesis of N,N-Dimethyl-N',N''-diarylphosphoramides [2]

| Aromatic Amine | Product | Yield (%) |

| Aniline | N,N-Dimethyl-N',N''-diphenylphosphoramide | - |

| o-Toluidine | N,N-Dimethyl-N',N''-di-o-tolylphosphoramide | 42 |

| m-Toluidine | N,N-Dimethyl-N',N''-di-m-tolylphosphoramide | 68 |

| p-Toluidine | N,N-Dimethyl-N',N''-di-p-tolylphosphoramide | 72 |

Note: The yield for the reaction with aniline was not specified in the source document.

Diagram 1: General Workflow for Phosphoramide Synthesis

Caption: A schematic overview of the synthesis of phosphoramides.

Protocol 2: Conceptual Protocol for the Phosphorylation of a Generic Alcohol

This protocol is a conceptual guide for the phosphorylation of an alcohol using this compound, based on its known reactivity. Optimization of reaction conditions for specific substrates is recommended.

Materials:

-

This compound

-

Anhydrous alcohol substrate

-

Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the anhydrous alcohol (1.0 mmol) and anhydrous base (1.1 mmol) in the anhydrous non-protic solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 mmol) in the same anhydrous solvent (5 mL) to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of the quenching solution.

-

Separate the organic layer and extract the aqueous layer with the organic extraction solvent (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Diagram 2: Conceptual Phosphorylation of an Alcohol

References

Application Notes and Protocols: The Reaction of Dimethylphosphoramidic Dichloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism, applications, and experimental protocols for the reaction of dimethylphosphoramidic dichloride with alcohols. This reaction is a fundamental method for the synthesis of phosphoramidate (B1195095) esters, a class of compounds with significant applications in medicinal chemistry, particularly in the development of nucleotide prodrugs.

Introduction

This compound, (CH₃)₂NPOCl₂, is a reactive organophosphorus compound widely used as a phosphorylating agent. Its reaction with alcohols provides a direct route to dimethylphosphoramidate esters, which are key intermediates in the synthesis of more complex molecules, including biologically active compounds. The ProTide (prodrug of a nucleotide) strategy, for instance, often employs phosphoramidate chemistry to mask the negative charges of a nucleotide monophosphate, thereby facilitating its entry into cells. Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the active nucleotide.

Reaction Mechanism

The reaction of this compound with alcohols proceeds via a sequential nucleophilic substitution at the phosphorus center. The mechanism can be described in two main stages, involving the stepwise replacement of the two chlorine atoms.